4-Methyl-1-phenylpent-4-en-2-yn-1-ol 4-Methyl-1-phenylpent-4-en-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14130659
InChI: InChI=1S/C12H12O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,12-13H,1H2,2H3
SMILES:
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

4-Methyl-1-phenylpent-4-en-2-yn-1-ol

CAS No.:

Cat. No.: VC14130659

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-phenylpent-4-en-2-yn-1-ol -

Specification

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 4-methyl-1-phenylpent-4-en-2-yn-1-ol
Standard InChI InChI=1S/C12H12O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,12-13H,1H2,2H3
Standard InChI Key GTYSWXBCTOOCNV-UHFFFAOYSA-N
Canonical SMILES CC(=C)C#CC(C1=CC=CC=C1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1-phenylpent-4-en-2-yn-1-ol, delineates its structure:

  • A phenyl group attached to the first carbon of a pentenynol chain.

  • A methyl group at the fourth carbon, adjacent to a double bond (C=C\text{C=C}).

  • An alkyne (C≡C\text{C≡C}) between carbons 2 and 3.

  • A hydroxyl group (-OH) at the first carbon.

This arrangement creates a conjugated system where the alkyne and alkene groups may participate in resonance, influencing reactivity. Stereochemical variants, such as the (4E)-isomer documented in ChemSpider (CAS 103606-73-1), highlight the importance of double-bond geometry in modulating electronic properties .

Computational and Experimental Data

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC12H12O\text{C}_{12}\text{H}_{12}\text{O}
Molecular Weight172.223 g/mol
Exact Mass172.089 g/mol
Polar Surface Area (PSA)20.23 Ų
LogP2.30

The absence of experimental data for density, melting point, and boiling point underscores the need for further characterization .

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed protocols are scarce, VulcanChem notes that 4-methyl-1-phenylpent-4-en-2-yn-1-ol can be synthesized from "readily available starting materials". General strategies for analogous propargyl alcohols suggest potential pathways:

  • Alkyne Alkylation: Reaction of phenylacetylene derivatives with methyl-substituted epoxides or halides.

  • Hydroalkoxylation: Catalytic addition of alcohols to conjugated enynes, as seen in gold-catalyzed reactions.

The tert-butyl carbamate derivative (CAS 372119-50-1) listed in Cymitquimica’s database implies that protective group chemistry may be employed during synthesis to stabilize reactive intermediates .

Challenges in Purification

The compound’s liquid state (inferred from analogs like 5-phenylpent-1-yn-3-ol) and sensitivity to oxidation necessitate inert atmospheres and low-temperature processing . Chromatographic techniques or distillation under reduced pressure are likely critical for isolation.

Comparative Analysis with Structural Analogs

Functional Group Variations

The table below contrasts key features with related compounds:

Compound NameCASMolecular FormulaKey Functional GroupsPotential Use
4-Methyl-1-phenylpent-4-en-2-yn-1-ol137935-62-7C12H12O\text{C}_{12}\text{H}_{12}\text{O}Alkyne, alcohol, alkeneSynthetic intermediate
5-Phenylpent-1-yn-3-ol67648-04-8C11H12O\text{C}_{11}\text{H}_{12}\text{O}Alkyne, alcoholLiquid crystal precursors
Bimatoprost Related Compound A1163135-95-2C25H37NO4\text{C}_{25}\text{H}_{37}\text{NO}_4Cyclopentanol, amideProstaglandin analog

The presence of both alkene and alkyne groups in 4-methyl-1-phenylpent-4-en-2-yn-1-ol enables sequential reactivity (e.g., hydrogenation of the alkene followed by alkyne functionalization), a versatility absent in simpler analogs.

Stereoelectronic Effects

The (4E)-stereoisomer’s extended conjugation (ChemSpider ID 9553556) may enhance stability compared to the (4Z)-form, analogous to differences in retinoid isomers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator